1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H24Cl2N2O2. It is known for its unique structure, which includes a bipiperidine core with a methyl group and a carboxylic acid functional group.
Vorbereitungsmethoden
The synthesis of 1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Wirkmechanismus
The mechanism of action of 1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1’-Methyl-[1,4’-bipiperidine]-4-carboxylic acid dihydrochloride: This compound has a similar structure but differs in the position of the carboxylic acid group.
1’-Methyl-[1,4’-bipiperidine]-3-carboxylic acid dihydrochloride: Another structural isomer with the carboxylic acid group at a different position. The uniqueness of 1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C12H24Cl2N2O2 |
---|---|
Molekulargewicht |
299.23 g/mol |
IUPAC-Name |
1-(1-methylpiperidin-4-yl)piperidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-8-5-10(6-9-13)14-7-3-2-4-11(14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H |
InChI-Schlüssel |
HRVYNRGKQFTDCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N2CCCCC2C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.